1-(3-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine (also known as TFMPP) is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research as a tool to study the central nervous system.
Mechanism of Action
TFMPP exerts its effects on the central nervous system by binding to and activating serotonin receptors. Specifically, TFMPP has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors. Activation of these receptors has been linked to changes in mood, anxiety, and cognition.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity, alter sleep patterns, and decrease body temperature. In humans, TFMPP has been shown to produce subjective effects such as changes in mood, anxiety, and perception.
Advantages and Limitations for Lab Experiments
One advantage of using TFMPP in lab experiments is its specificity for serotonin receptors. This allows researchers to study the effects of serotonin receptor activation on behavior in a controlled manner. However, one limitation of using TFMPP is its potential for off-target effects. TFMPP has been shown to have activity at other receptors, such as the dopamine D2 receptor, which could confound results.
Future Directions
There are a number of future directions for research involving TFMPP. One area of interest is the role of serotonin receptors in psychiatric disorders such as depression and anxiety. TFMPP could be used as a tool to investigate the effects of serotonin receptor activation on these disorders. Another area of interest is the development of more selective agonists for serotonin receptors. This could lead to the development of new drugs for the treatment of psychiatric disorders.
Scientific Research Applications
TFMPP has been used extensively in scientific research to study the central nervous system. It is commonly used as a tool to investigate the effects of serotonin receptors on behavior. TFMPP has been shown to have agonistic effects on the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-15-19(24-2)8-7-16(20(15)25-3)14-22-9-11-23(12-10-22)18-6-4-5-17(21)13-18/h4-8,13H,9-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHSNPYOMABGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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